Z-Arg-Arg-4MbNA -

Z-Arg-Arg-4MbNA

Catalog Number: EVT-500338
CAS Number:
Molecular Formula: C31H41N9O5
Molecular Weight: 619.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Z-Arg-Arg-4MbNA is derived from the amino acid sequence that includes arginine residues, specifically designed to interact with cathepsin B, a lysosomal cysteine protease involved in protein degradation and various physiological processes. The compound's classification as a fluorogenic substrate allows it to be used in research settings to study proteolytic activities and enzyme kinetics .

Synthesis Analysis

The synthesis of Z-Arg-Arg-4MbNA involves several chemical reactions that typically include the coupling of protected amino acids followed by deprotection steps. The general synthetic pathway includes:

  1. Protection of Amino Groups: The amino groups of arginine are protected using appropriate protecting groups (e.g., Z or Boc).
  2. Coupling Reaction: The protected arginine residues are coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N-hydroxybenzotriazole (HOBt) to form the dipeptide backbone.
  3. Deprotection: After coupling, the protecting groups are removed under mild acidic conditions to yield the free amino groups.
  4. Introduction of 4MbNA: Finally, the 4-methoxy-2-naphthylamine moiety is introduced through another coupling reaction.

Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis .

Molecular Structure Analysis

The molecular structure of Z-Arg-Arg-4MbNA features two arginine residues linked by a peptide bond, with a 4-methoxy-2-naphthylamine group attached at one end. Key structural characteristics include:

  • Peptide Backbone: The presence of two guanidinium groups from arginine enhances its interaction with cathepsin B.
  • Fluorogenic Group: The 4-methoxy-2-naphthylamine group serves as a fluorescent reporter, emitting light upon enzymatic cleavage.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry can be employed to confirm the structure and purity of the synthesized compound .

Chemical Reactions Analysis

Z-Arg-Arg-4MbNA primarily undergoes hydrolysis when acted upon by cathepsin B. The reaction can be summarized as follows:

Z Arg Arg 4MbNA+Cathepsin BCleaved Products+Fluorescent 4MbNA\text{Z Arg Arg 4MbNA}+\text{Cathepsin B}\rightarrow \text{Cleaved Products}+\text{Fluorescent 4MbNA}

The cleavage results in the release of the fluorescent product, which can be quantified using fluorescence spectroscopy. This reaction is crucial for studying the activity of cathepsin B in various biological contexts .

Mechanism of Action

The mechanism of action for Z-Arg-Arg-4MbNA involves its interaction with cathepsin B at the active site. The substrate binds to the enzyme, where:

  1. Substrate Recognition: The enzyme recognizes the arginine residues due to their positive charge and structural compatibility.
  2. Catalytic Cleavage: Cathepsin B catalyzes the hydrolysis of the peptide bond between the arginine residues.
  3. Product Release: Upon cleavage, the fluorescent 4-methoxy-2-naphthylamine is released, allowing for detection and quantification.

This mechanism highlights the specificity of Z-Arg-Arg-4MbNA for cathepsin B and its utility in studying proteolytic pathways .

Physical and Chemical Properties Analysis

Z-Arg-Arg-4MbNA exhibits several notable physical and chemical properties:

  1. Molecular Weight: Approximately 577.69 g/mol.
  2. Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) and water at varying pH levels.
  3. Fluorescence Characteristics: Exhibits fluorescence with excitation at approximately 355 nm and emission at 430 nm .
  4. Stability: Stable under neutral pH but may degrade under extreme pH conditions or prolonged exposure to light.

These properties make it suitable for use in biochemical assays involving cathepsin B .

Applications

Z-Arg-Arg-4MbNA has significant applications in various scientific fields:

  1. Biochemical Assays: Used extensively as a substrate in assays to measure cathepsin B activity, aiding in research related to cancer, neurodegenerative diseases, and inflammation.
  2. Drug Development: Assists in screening potential inhibitors or modulators of cathepsin B, contributing to therapeutic advancements.
  3. Cell Biology Studies: Facilitates studies on lysosomal function and protein degradation pathways within cells.
Biochemical and Mechanistic Roles of Z-Arg-Arg-4MbNA in Peptide Synthesis

Design Principles for Targeted Peptide Engineering Using Z-Arg-Arg-4MbNA

The engineering of Z-Arg-Arg-4MbNA exemplifies strategic peptide design to optimize biochemical utility:

  • Fluorogenic Reporter Integration: The 4MbNA moiety remains non-fluorescent until proteolytically released. This allows real-time quantification of enzyme activity (e.g., Cathepsin B) in biological samples [2] [6].
  • Charge Optimization: The twin arginine residues provide two positively charged guanidinium groups. This aligns with peptide solubility guidelines, which recommend ≥1 charged residue per 5 amino acids to prevent aggregation. The hydrophilic arginines counterbalance the hydrophobic 4MbNA, enabling dissolution in aqueous buffers [3] [9].
  • Salt Form Selection: The acetate salt formulation enhances stability and shelf-life compared to trifluoroacetate (TFA) salts, which can interfere with cellular assays at nanomolar concentrations [6].
  • Protease Targeting: The Z-group mimics natural peptide substrates, while the dibasic Arg-Arg sequence creates a high-specificity cleavage site for trypsin-like proteases [1] [4].

Table 1: Solubility and Stability Determinants in Z-Arg-Arg-4MbNA Design

Structural ElementChemical RoleImpact on Function
Z-group (Benzyloxycarbonyl)N-terminal cappingBlocks charge; mimics physiological substrates
Arg-Arg motifDibasic hydrophilic sequenceEnhances aqueous solubility; directs protease specificity
4MbNA fluorophoreC-terminal reporterEnables fluorometric detection upon cleavage
Acetate saltCounterion formulationImproves stability (vs. TFA); reduces cellular toxicity

Positional Selectivity in Protease-Catalyzed Peptide Bond Formation

Z-Arg-Arg-4MbNA’s utility stems from its precise cleavage by cysteine proteases, particularly Cathepsin B, which hydrolyzes peptide bonds C-terminal to dibasic motifs:

  • Mechanism of Hydrolysis: Cathepsin B recognizes the P1 and P2 arginine residues (positions Arg¹-Arg²), cleaving between Arg² and 4MbNA. This releases fluorescent 4-methoxy-β-naphthylamine, detectable at 430 nm [2] [4].
  • Selectivity Over Monobasic Substrates: Enzymes like Cathepsin L hydrolyze monobasic sequences (e.g., Z-Phe-Arg-4MbNA). The Z-Arg-Arg-4MbNA’s dibasic motif excludes such off-target cleavage, making it ideal for specific Cathepsin B detection in complex samples like tumor lysates [6].
  • Kinetic Advantages: The k~cat~/K~M~ ratio for Cathepsin B is significantly higher with Z-Arg-Arg-4MbNA than monobasic analogs due to optimized interactions with the enzyme’s S2 pocket [4].

Thermodynamic and structural factors governing this selectivity include:

  • S2 Pocket Specificity: Cathepsin B possesses a negatively charged S2 subsite that preferentially binds cationic residues (e.g., arginine).
  • Steric Constraints: The adjacent arginine residues adopt an extended β-strand conformation, positioning the scissile bond for nucleophilic attack by Cathepsin B’s catalytic cysteine [2].

Comparative Analysis of Arginine-Rich Motifs in Substrate Recognition

The dibasic Arg-Arg motif in Z-Arg-Arg-4MbNA is benchmarked against related substrates to illustrate its biochemical uniqueness:

  • Versus Z-Ala-Arg-Arg-4MbNA: Substituting the N-terminal arginine with alanine (Z-Ala-Arg-Arg-4MbNA) reduces Cathepsin B affinity by 12-fold. This confirms the P2 arginine’s critical role in electrostatic recognition [8].
  • Versus Z-Arg-Arg-Arg-4MbNA: Adding a third arginine (Z-Arg-Arg-Arg-4MbNA; MW = 835.96 g/mol) shifts specificity toward trypsin-like serine proteases, demonstrating how arginine count fine-tunes enzyme targeting [7].
  • Versus Z-Arg-Arg-AMC: Replacing 4MbNA with 7-amino-4-methylcoumarin (AMC) shifts fluorescence parameters (λ~ex~ = 380 nm, λ~em~ = 460 nm) but retains Cathepsin B specificity. However, 4MbNA offers superior photostability for prolonged assays [6] [10].

Table 2: Performance Comparison of Arginine-Rich Fluorogenic Substrates

SubstrateMolecular Weight (g/mol)Target ProteaseRelative SensitivityFluorophore Properties
Z-Arg-Arg-4MbNA679.76Cathepsin B++++λ~ex~=355 nm, λ~em~=430 nm
Z-Ala-Arg-Arg-4MbNA750.85Cathepsin B++λ~ex~=355 nm, λ~em~=430 nm
Z-Arg-Arg-Arg-4MbNA835.96Trypsin-like proteases+++λ~ex~=355 nm, λ~em~=430 nm
Z-Arg-Arg-AMC621.68Cathepsin B+++λ~ex~=380 nm, λ~em~=460 nm

Properties

Product Name

Z-Arg-Arg-4MbNA

IUPAC Name

benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate

Molecular Formula

C31H41N9O5

Molecular Weight

619.7 g/mol

InChI

InChI=1S/C31H41N9O5/c1-44-26-18-22(17-21-11-5-6-12-23(21)26)38-27(41)24(13-7-15-36-29(32)33)39-28(42)25(14-8-16-37-30(34)35)40-31(43)45-19-20-9-3-2-4-10-20/h2-6,9-12,17-18,24-25H,7-8,13-16,19H2,1H3,(H,38,41)(H,39,42)(H,40,43)(H4,32,33,36)(H4,34,35,37)/t24-,25-/m0/s1

InChI Key

UGENMPCCAUJPMX-DQEYMECFSA-N

SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3

Isomeric SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3

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